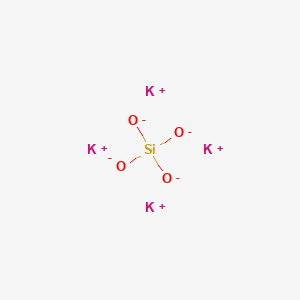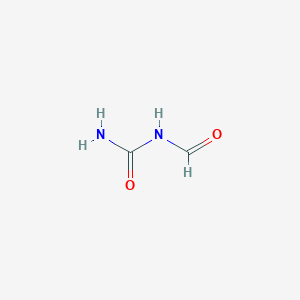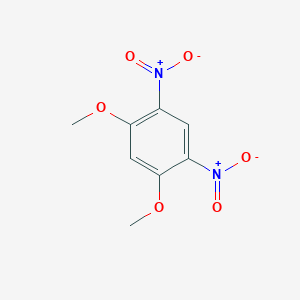![molecular formula C14H8N2O8S2 B075283 2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid CAS No. 1170-38-3](/img/structure/B75283.png)
2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid, commonly known as DTNB, is a chemical compound that is widely used in scientific research. DTNB is a yellow crystalline powder that is soluble in water and most organic solvents. It is a derivative of nitrobenzoic acid and is often used in biochemical assays to measure the concentration of thiol-containing compounds.
Mécanisme D'action
DTNB reacts with thiol-containing compounds through a thiol-disulfide exchange reaction. The reaction involves the transfer of a sulfur atom from the thiol group to the disulfide bond in DTNB, producing a mixed disulfide product and 2-nitro-5-thiobenzoic acid. The yellow color produced by the reaction is due to the formation of the 2-nitro-5-thiobenzoic acid.
Effets Biochimiques Et Physiologiques
DTNB has no known biochemical or physiological effects on its own. It is used primarily as a tool in biochemical assays to measure the concentration of thiol-containing compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DTNB in biochemical assays is its high sensitivity and specificity for thiol-containing compounds. It is also relatively easy to use and can be performed in a variety of sample types, including blood, urine, and tissue samples. One limitation of using DTNB is that it can be affected by interfering substances in the sample, such as proteins and other reducing agents.
Orientations Futures
There are several potential future directions for the use of DTNB in scientific research. One area of interest is the development of new assays that utilize DTNB to measure other types of compounds, such as reactive oxygen species and reactive nitrogen species. Another area of interest is the development of new methods for detecting thiol-containing compounds in vivo, which could have important applications in disease diagnosis and treatment. Finally, there is interest in exploring the potential use of DTNB in drug discovery and development, particularly in the development of new drugs that target thiol-containing enzymes and proteins.
Méthodes De Synthèse
DTNB can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dinitrochlorobenzene with sodium thiosulfate to produce 2,4-dinitrophenylthiosulfonic acid. This compound can then be reacted with 2-mercaptobenzoic acid to produce DTNB.
Applications De Recherche Scientifique
DTNB is widely used in scientific research, particularly in the field of biochemistry. It is often used to measure the concentration of thiol-containing compounds, such as glutathione, in biological samples. DTNB reacts with thiol groups to produce a yellow-colored product that can be measured spectrophotometrically. This assay is commonly used in studies of oxidative stress, antioxidant activity, and redox signaling.
Propriétés
Numéro CAS |
1170-38-3 |
|---|---|
Nom du produit |
2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid |
Formule moléculaire |
C14H8N2O8S2 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-[(2-carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-26-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Clé InChI |
DUXMDNPYAFSEDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Autres numéros CAS |
1170-38-3 |
Synonymes |
2,2'-Dithiobis(5-nitrobenzoic acid) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)





